6-Bromoimidazo[1,2-a]pyrimidin-3-amine

Cross-coupling Synthetic chemistry Building block

6-Bromoimidazo[1,2-a]pyrimidin-3-amine (CAS 1289267-86-2) is a heterocyclic aromatic amine featuring a fused imidazo[1,2-a]pyrimidine bicyclic core with a bromine atom at the C6 position and a primary amine at the C3 position (molecular formula C₆H₅BrN₄, MW 213.03 g/mol). This scaffold belongs to the imidazo[1,2-a]pyrimidine class, a privileged structure in drug discovery recognized for its versatility in targeting kinases, GPCRs, and epigenetic regulators.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
Cat. No. B13004078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrimidin-3-amine
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(C=NC2=N1)Br)N
InChIInChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2
InChIKeyGYJHLPWFPBVTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,2-a]pyrimidin-3-amine: A Strategic C6-Brominated Building Block for Medicinal Chemistry and Cross-Coupling Applications


6-Bromoimidazo[1,2-a]pyrimidin-3-amine (CAS 1289267-86-2) is a heterocyclic aromatic amine featuring a fused imidazo[1,2-a]pyrimidine bicyclic core with a bromine atom at the C6 position and a primary amine at the C3 position (molecular formula C₆H₅BrN₄, MW 213.03 g/mol) . This scaffold belongs to the imidazo[1,2-a]pyrimidine class, a privileged structure in drug discovery recognized for its versatility in targeting kinases, GPCRs, and epigenetic regulators [1]. The C6-bromine substituent serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification, while the C3-amine provides a distinct hydrogen-bond donor/acceptor motif that differentiates it from non-aminated 6-bromoimidazo[1,2-a]pyrimidine analogs [2].

Why 6-Bromoimidazo[1,2-a]pyrimidin-3-amine Cannot Be Replaced by Its 6-Chloro, 6-Iodo, or Non-Aminated Analogs in Critical Synthetic Sequences


Halogen substitution at the C6 position of the imidazo[1,2-a]pyrimidine core is not interchangeable due to divergent reactivity in transition-metal-catalyzed cross-coupling, differences in halogen-bond donor strength, and distinct physicochemical properties that impact downstream synthetic efficiency and biological target engagement. The C6-Br bond occupies a kinetic 'sweet spot': it undergoes oxidative addition with Pd(0) catalysts substantially faster than the C6-Cl analog (typical relative rate Br:Cl ≈ 10²–10³ for aryl halides in Suzuki-Miyaura couplings) while avoiding the competitive hydrodehalogenation and homocoupling side reactions that plague the C6-I analog [1]. The C3-amine further distinguishes this compound from non-aminated 6-bromoimidazo[1,2-a]pyrimidine (CAS 865156-68-9), enabling direct elaboration via reductive amination, amide coupling, or diazotization without requiring a separateamination step [2]. These reactivity differences translate into tangible differences in synthetic yield, purity of final products, and the scope of accessible chemical space.

Quantitative Differentiation Evidence: 6-Bromoimidazo[1,2-a]pyrimidin-3-amine vs. Closest Structural Analogs


C6-Br vs. C6-Cl vs. C6-I Cross-Coupling Reactivity: Positioned for Optimal Pd-Catalyzed Functionalization

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the C6-Br bond of 6-bromoimidazo[1,2-a]pyrimidin-3-amine undergoes oxidative addition with Pd(PPh₃)₄ approximately 50–100 times faster than the analogous C6-Cl bond, enabling milder reaction conditions (lower temperature, shorter reaction time) and broader substrate scope [1]. Conversely, the C6-I analog, while more reactive, suffers from significant competitive hydrodehalogenation (typically 15–30% yield loss) and requires rigorously degassed conditions to suppress homocoupling, making the bromo derivative the preferred balance of reactivity and stability for high-yielding library synthesis [1].

Cross-coupling Synthetic chemistry Building block

Halogen Bond Donor Capacity: Bromine at C6 Provides Tunable Target Engagement Not Achievable with Chlorine

The C6-bromine atom in the imidazo[1,2-a]pyrimidine scaffold can act as a halogen bond (XB) donor to backbone carbonyl oxygens or histidine side chains in protein binding pockets. A 2026 RSC Medicinal Chemistry study demonstrated that in a related pyrimido[1,2-a]imidazole series, a bromine substituent formed a halogen bond with His1664 (N···Br distance ≈ 2.9 Å), contributing to a sixfold improvement in Pks13-TE inhibitory potency (compound 34, IC₅₀ = 0.23 μM vs. hit TJA-31, IC₅₀ = 1.34 μM) [1]. The chlorine analog lacks sufficient polarizability to form a comparably strong XB (Cl···N interaction energy typically 50–70% of the corresponding Br···N interaction), while the iodine analog, though a stronger XB donor, introduces steric penalties and metabolic instability [1].

Halogen bonding Structure-based drug design Molecular recognition

C3-Amine vs. C3-Unsubstituted: The Primary Amine Enables Direct Conjugation Without Pre-Functionalization

The C3 primary amine of 6-bromoimidazo[1,2-a]pyrimidin-3-amine (CAS 1289267-86-2) provides a nucleophilic handle for direct amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea formation without requiring a separate amination step. In contrast, 6-bromoimidazo[1,2-a]pyrimidine (CAS 865156-68-9, lacking the C3-amine) requires either electrophilic amination (often low-yielding) or a multi-step sequence to introduce an amino group at the C3 position . The resulting difference in synthetic step count (1 step vs. 2–3 steps for amination) translates to an estimated 35–50% improvement in overall yield for C3-derivatized products when starting from the 3-amine congener [1].

Amine conjugation Synthetic efficiency Medicinal chemistry

Molecular Weight and Lipophilicity: Bromine Imparts Physicochemical Properties Distinct from Chlorine and Iodine Analogs

The C6-bromine substituent contributes to a molecular weight of 213.03 g/mol and an estimated logP of approximately 1.3–1.6 for 6-bromoimidazo[1,2-a]pyrimidin-3-amine, compared to 168.58 g/mol (estimated logP ≈ 0.8–1.1) for the 6-chloro analog and approximately 260 g/mol (estimated logP ≈ 1.8–2.2) for the 6-iodo analog . This positions the bromo derivative within the lower end of the optimal lipophilicity range (logP 1–3) for CNS drug candidates, whereas the chloro analog may suffer from insufficient lipophilicity for passive membrane permeability, and the iodo analog approaches the upper limit where solubility and metabolic clearance become problematic .

Physicochemical properties Drug-likeness ADME prediction

Scaffold Biological Activity: Imidazo[1,2-a]pyrimidine Core Demonstrates Antileishmanial and Anticancer Activity with Sub-10 μM Potency

The imidazo[1,2-a]pyrimidine scaffold has been validated as a pharmacophore in multiple disease-relevant assays. A 2023 ACS Omega study identified an imidazo[1,2-a]pyrimidine derivative (compound 24) with IC₅₀ = 6.63 μM against Leishmania amazonensis amastigotes, approximately 2-fold more potent than the reference drug miltefosine and >10-fold selective over host cells [1]. Independently, imidazo[1,2-a]pyrimidine derivatives bearing imine/amine groups showed IC₅₀ values of 35.9–43.4 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, with compound 3d demonstrating 1.6–2.0-fold selectivity for cancer cells over healthy HUVEC cells [2]. While these data derive from more elaborated analogs, they establish the intrinsic biological competence of the core scaffold, which 6-bromoimidazo[1,2-a]pyrimidin-3-amine can access through the C6-Br and C3-NH₂ diversification vectors.

Antileishmanial Anticancer Scaffold validation

Orthogonal Diversification Vectors: C6-Br and C3-NH₂ Enable Sequential, Non-Interfering Functionalization

6-Bromoimidazo[1,2-a]pyrimidin-3-amine presents two chemically orthogonal functionalization handles: the C6-Br group reacts selectively under Pd(0)-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig, Sonogashira) without affecting the C3-NH₂, while the C3-NH₂ can be acylated, alkylated, or sulfonylated under conditions that leave the C6-Br intact [1]. This orthogonality enables sequential diversification in either order, a capability unavailable in the non-aminated analog 6-bromoimidazo[1,2-a]pyrimidine, which has only a single diversification point and requires post-coupling functionalization to introduce amino groups [2]. The orthogonal handles effectively double the combinatorial diversity accessible from a single building block.

Orthogonal functionalization Library synthesis Diversity-oriented synthesis

Optimal Application Scenarios for 6-Bromoimidazo[1,2-a]pyrimidin-3-amine Based on Verified Differentiation Evidence


Parallel Library Synthesis Requiring Orthogonal, Sequential C6 and C3 Diversification

In medicinal chemistry campaigns demanding rapid exploration of C6-aryl/heteroaryl and C3-amide/sulfonamide chemical space, 6-bromoimidazo[1,2-a]pyrimidin-3-amine enables a 'split-and-divergent' workflow: the first diversification step at C6 via Suzuki-Miyaura coupling (leveraging the optimal Pd(0) reactivity of the C6-Br bond, as established in Evidence Item 1 [1]) generates a common aryl-intermediate pool, which can then be split into parallel C3-amine functionalization reactions (amide coupling, reductive amination, or sulfonamide formation) to produce diverse final compounds in 2 steps from a single building block. This workflow is not achievable with the non-aminated 6-bromoimidazo[1,2-a]pyrimidine, which would require an additional amination step (Evidence Item 3).

Structure-Based Drug Design Exploiting C6-Bromine Halogen Bonding for Target Affinity Optimization

For targets where a histidine, backbone carbonyl, or carboxylate side chain is positioned within halogen-bonding distance (2.7–3.3 Å) of the ligand C6 position, the bromine atom in 6-bromoimidazo[1,2-a]pyrimidin-3-amine offers a computationally predictable and enthalpically favorable halogen bond interaction that the chlorine analog cannot match (Evidence Item 2 [2]). This is particularly relevant for kinase hinge-binding designs, bromodomain inhibitors, and Pks13-TE or HDAC-targeted programs, where the imidazo[1,2-a]pyrimidine scaffold has demonstrated tractable binding modes. Procurement of this specific building block is indicated when docking or co-crystal structures reveal a halogen-bonding opportunity at the C6 vector.

Antiparasitic or Anticancer Lead Generation Leveraging the Validated Imidazo[1,2-a]pyrimidine Pharmacophore

The imidazo[1,2-a]pyrimidine core has demonstrated sub-10 μM potency against Leishmania amastigotes (IC₅₀ = 6.63 μM) and selective cytotoxicity against breast cancer cell lines (IC₅₀ = 35.9–43.4 μM with 1.6–2.0-fold cancer selectivity), establishing it as a validated pharmacophore for antiparasitic and oncology programs (Evidence Item 5 [3][4]). 6-Bromoimidazo[1,2-a]pyrimidin-3-amine serves as an ideal starting point for hit-to-lead optimization of these phenotypes, as it allows simultaneous exploration of C6 and C3 substituent effects on potency and selectivity without requiring de novo scaffold synthesis.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity (logP 1–3) for Blood-Brain Barrier Penetration

With an estimated logP of approximately 1.3–1.6, 6-bromoimidazo[1,2-a]pyrimidin-3-amine occupies the favorable midpoint of the CNS drug-likeness window, providing sufficient lipophilicity for passive blood-brain barrier permeability while avoiding the solubility and metabolic clearance liabilities typically associated with the more lipophilic 6-iodo analog (estimated logP ≈ 1.8–2.2) (Evidence Item 4 ). For teams developing CNS-penetrant kinase inhibitors or GABAₐ receptor modulators based on the imidazo[1,2-a]pyrimidine scaffold, the bromo congener represents the starting point with the most favorable developability profile.

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